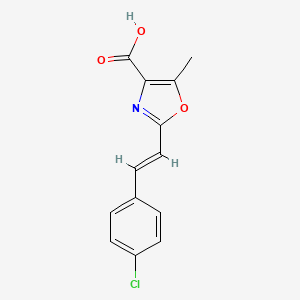

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17290384

Molecular Formula: C13H10ClNO3

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClNO3 |

|---|---|

| Molecular Weight | 263.67 g/mol |

| IUPAC Name | 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)7-4-9-2-5-10(14)6-3-9/h2-7H,1H3,(H,16,17)/b7-4+ |

| Standard InChI Key | IAYQWBCVBHPVKY-QPJJXVBHSA-N |

| Isomeric SMILES | CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |

| Canonical SMILES | CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)C(=O)O |

Introduction

2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazole derivatives. It is characterized by the presence of three key functional groups:

-

A chlorostyryl group, which enhances its reactivity and potential biological activity.

-

A methyl-substituted oxazole ring, a five-membered heterocyclic structure containing nitrogen.

-

A carboxylic acid group, which contributes to its solubility and chemical reactivity in various reactions.

This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential applications.

Synthesis

The synthesis of 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves multi-step processes designed to achieve high yields and purity. Common synthetic routes include:

-

Condensation Reactions: Reacting substituted styrenes with isoxazole precursors under controlled conditions.

-

Reagent Selection: Use of solvents like dimethylformamide (DMF) or toluene, along with catalysts to facilitate the reaction.

-

Reaction Conditions: Temperature control (e.g., reflux), inert atmospheres (e.g., nitrogen), and specific reaction times are critical for optimizing yields.

These methods ensure the selective formation of the chlorostyryl moiety on the oxazole ring.

Biological Applications

The compound's structure suggests potential utility in pharmacological research due to its functional groups, which may interact with biological targets:

-

The chlorostyryl group can influence lipophilicity, aiding in membrane permeability.

-

The carboxylic acid group can serve as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or proteins.

Preliminary studies on similar compounds suggest that 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid may exhibit:

-

Antimicrobial properties.

-

Anti-inflammatory activity.

-

Potential as a scaffold for drug development.

Further research is needed to confirm these properties through in vitro and in vivo studies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related derivatives:

| Compound Name | Unique Features |

|---|---|

| 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid | Chlorostyryl substituent enhances reactivity and biological activity. |

| 5-Methylisoxazole-4-carboxylic acid | Lacks substitution; serves as a baseline comparison. |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Fluorine substitution alters electronic properties. |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Amino group increases solubility potential. |

This table highlights how structural variations influence chemical and biological properties.

Potential Applications

The versatility of 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid makes it a candidate for multiple scientific domains:

-

Medicinal Chemistry:

-

Development of antimicrobial agents.

-

Exploration as an anti-inflammatory scaffold.

-

-

Synthetic Organic Chemistry:

-

Use as an intermediate in complex molecule synthesis.

-

Functionalization for creating derivatives with tailored properties.

-

Challenges and Future Research Directions

While promising, further research is necessary to fully explore the compound's potential:

-

Toxicity Studies: Comprehensive evaluation of its safety profile.

-

Mechanistic Studies: Understanding its interaction with biological targets at the molecular level.

-

Optimization of Synthesis: Developing greener methods with higher yields and fewer by-products.

By leveraging its unique structural features, 2-(4-Chlorostyryl)-5-methyloxazole-4-carboxylic acid holds promise for advancing both scientific knowledge and practical applications in medicinal chemistry and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume